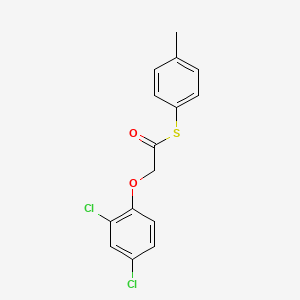
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate, also known as dichlofenthion, is a synthetic organophosphorus compound that has been widely used as an insecticide and acaricide. It was first introduced in the 1960s and has since been used to control a variety of agricultural pests, including mites, aphids, and whiteflies.
作用機序
Dichlofenthion acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses of the nervous system. This results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect or mite. The mechanism of action of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon is similar to that of other organophosphorus compounds.
Biochemical and physiological effects:
Dichlofenthion has been shown to have a range of biochemical and physiological effects on insects and mites. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, and alteration of the metabolism of lipids and carbohydrates. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to have effects on the immune system of insects, which may impact their susceptibility to other diseases and parasites.
実験室実験の利点と制限
Dichlofenthion has several advantages for use in laboratory experiments. It is a well-established insecticide and acaricide with a known mechanism of action, making it a useful tool for studying the physiology and behavior of insects and mites. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. However, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon also has several limitations. It is highly toxic to non-target organisms, including humans, and must be handled with care. In addition, its use in laboratory experiments may not accurately reflect its effects in the field, where other factors such as weather and pest populations may impact its efficacy.
将来の方向性
There are several future directions for S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon research. One area of interest is the development of new formulations and delivery methods that reduce the risk of exposure to non-target organisms. Another area of interest is the investigation of the effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on the microbiome of insects and mites, as well as on other aspects of their physiology and behavior. Finally, there is a need for further research on the potential long-term effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on ecosystems and the environment, as well as on the development of resistance in target pests.
合成法
Dichlofenthion is synthesized through the reaction of 2,4-dichlorophenol with 4-methylphenyl-2-chloroethyl sulfide in the presence of a base. The resulting product is then treated with a thiol to yield the final compound. The synthesis method is well-established and has been described in several publications.
科学的研究の応用
Dichlofenthion has been extensively studied for its insecticidal and acaricidal properties. It has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been used in research to study the physiology and behavior of insects and mites, as well as to investigate the effects of pesticides on non-target organisms.
特性
IUPAC Name |
S-(4-methylphenyl) 2-(2,4-dichlorophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2S/c1-10-2-5-12(6-3-10)20-15(18)9-19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQGAYFWUDRKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
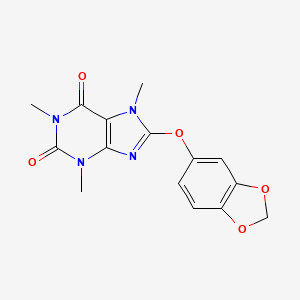
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
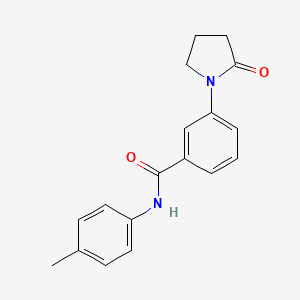
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
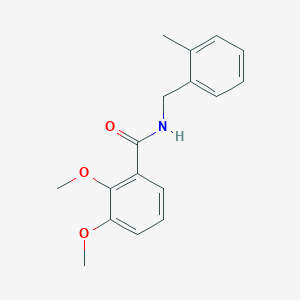
![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
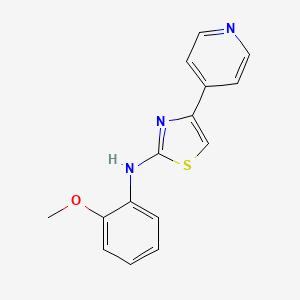
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)